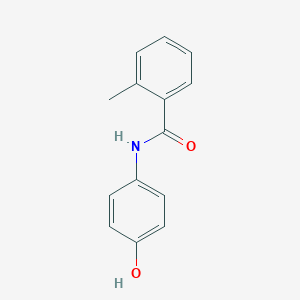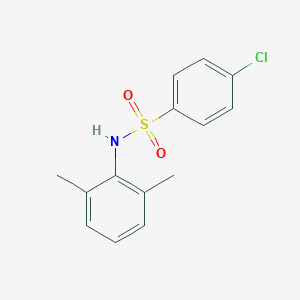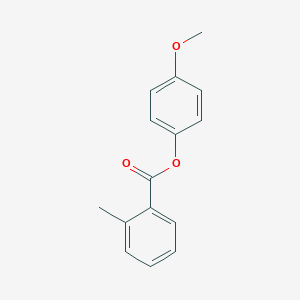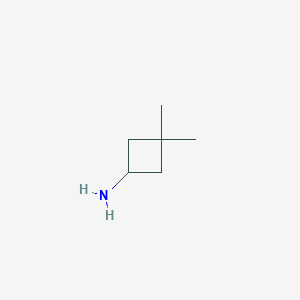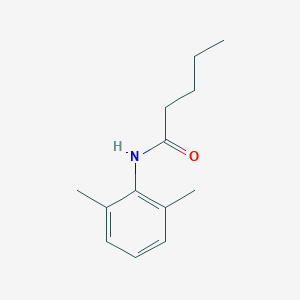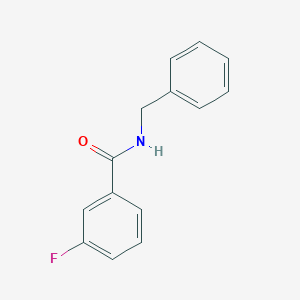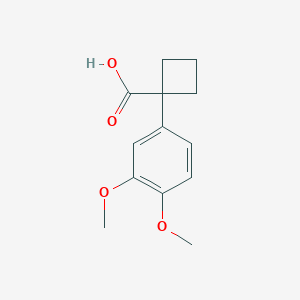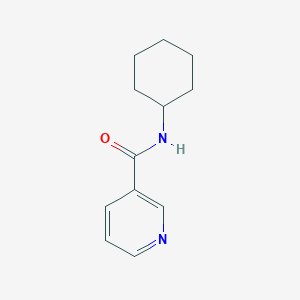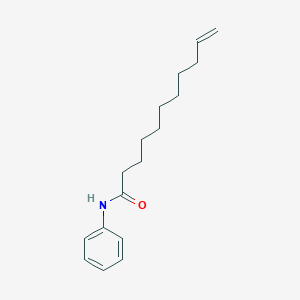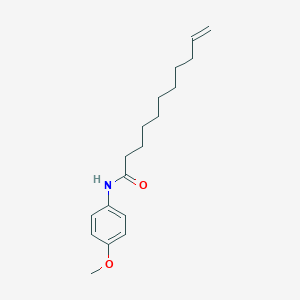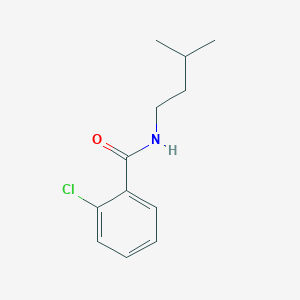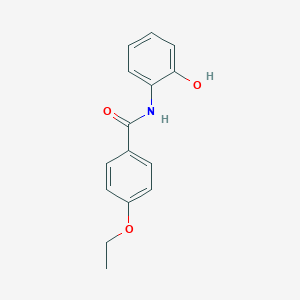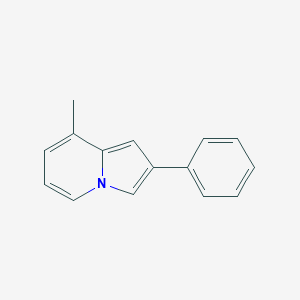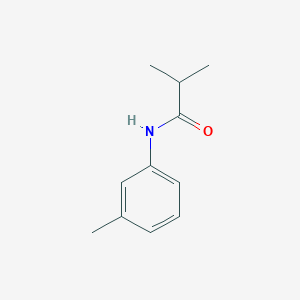
2-methyl-N-(3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(3-methylphenyl)propanamide, also known as N-isobutyl-3-methyl-2-phenylpropanamide, is a chemical compound that belongs to the category of amides. It is a white crystalline solid with a molecular formula of C14H19NO and a molecular weight of 217.31 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and industry.
Mechanism Of Action
The mechanism of action of 2-methyl-N-(3-methylphenyl)propanamide varies depending on its application. In medicine, this compound acts as a selective agonist of the mu-opioid receptor and produces analgesia by inhibiting the transmission of pain signals. It does not cause respiratory depression or addiction, making it a safer alternative to traditional opioids. In agriculture, this compound acts as an insecticide by disrupting the nervous system of insects, leading to paralysis and death. In industry, this compound acts as a solvent by dissolving other substances and facilitating chemical reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-methyl-N-(3-methylphenyl)propanamide also vary depending on its application. In medicine, this compound produces analgesia without causing respiratory depression or addiction. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In agriculture, this compound disrupts the nervous system of insects, leading to paralysis and death. In industry, this compound dissolves other substances and facilitates chemical reactions.
Advantages And Limitations For Lab Experiments
The advantages of using 2-methyl-N-(3-methylphenyl)propanamide in lab experiments include its high purity, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its high cost, limited availability, and potential hazards associated with its synthesis and handling.
Future Directions
There are several future directions for the study of 2-methyl-N-(3-methylphenyl)propanamide. In medicine, further research is needed to determine the safety and efficacy of this compound as an analgesic and anti-inflammatory agent. In agriculture, further research is needed to optimize the use of this compound as an insecticide and minimize its impact on non-target organisms. In industry, further research is needed to explore the potential applications of this compound as a solvent and identify new uses for it in chemical reactions. Overall, the study of 2-methyl-N-(3-methylphenyl)propanamide has the potential to lead to the development of new drugs, pesticides, and industrial chemicals that are safer and more effective than current alternatives.
Synthesis Methods
The synthesis of 2-methyl-N-(3-methylphenyl)propanamide can be achieved through different methods. One of the most common methods is the reaction between 3-methylacetophenone and isobutylamine in the presence of a catalyst. This method yields a high purity and yield of the desired product. Other methods include the reaction between 3-methylbenzoyl chloride and isobutylamine or the reaction between 3-methylacetophenone and isobutyl isocyanate.
Scientific Research Applications
2-methyl-N-(3-methylphenyl)propanamide has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an analgesic agent. It acts as a selective agonist of the mu-opioid receptor and produces analgesia without causing respiratory depression or addiction. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
In agriculture, 2-methyl-N-(3-methylphenyl)propanamide has been studied for its potential use as a pesticide. It acts as an insecticide and disrupts the nervous system of insects, leading to paralysis and death. This compound has shown high efficacy against various pests, including mosquitoes, flies, and cockroaches.
In industry, 2-methyl-N-(3-methylphenyl)propanamide has been studied for its potential use as a solvent. It has a high boiling point and low toxicity, making it a suitable alternative to traditional solvents such as benzene and toluene.
properties
CAS RN |
7146-00-1 |
|---|---|
Product Name |
2-methyl-N-(3-methylphenyl)propanamide |
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-8(2)11(13)12-10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13) |
InChI Key |
OFKDADAPWXHGJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)C |
Other CAS RN |
7146-00-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



